molecular formula C10H11ClO2 B12433680 2-[3-(Chloromethyl)phenyl]-1,3-dioxolane

2-[3-(Chloromethyl)phenyl]-1,3-dioxolane

Cat. No.: B12433680
M. Wt: 198.64 g/mol
InChI Key: APVBNRSRTUJSFU-UHFFFAOYSA-N
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Description

2-[3-(Chloromethyl)phenyl]-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a benzene ring with a chloromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Chloromethyl)phenyl]-1,3-dioxolane typically involves the reaction of 3-(chloromethyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene, with an acid catalyst like p-toluenesulfonic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products. Purification of the product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Chloromethyl)phenyl]-1,3-dioxolane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include benzaldehyde derivatives and benzoic acids.

    Reduction: Products include methyl-substituted dioxolanes.

Scientific Research Applications

2-[3-(Chloromethyl)phenyl]-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Chloromethyl)phenyl]-1,3-dioxolane involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)benzaldehyde: A precursor in the synthesis of 2-[3-(Chloromethyl)phenyl]-1,3-dioxolane.

    2-(Chloromethyl)phenyl-1,3-dioxane: A structurally similar compound with a dioxane ring instead of a dioxolane ring.

    3-(Bromomethyl)phenyl-1,3-dioxolane: A bromine-substituted analog.

Uniqueness

This compound is unique due to its specific combination of a dioxolane ring and a chloromethyl-substituted benzene ring. This structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-[3-(chloromethyl)phenyl]-1,3-dioxolane

InChI

InChI=1S/C10H11ClO2/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6,10H,4-5,7H2

InChI Key

APVBNRSRTUJSFU-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC(=C2)CCl

Origin of Product

United States

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